2-Methoxy-4,6-dimethylpyridin-3-amine
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Overview
Description
2-Methoxy-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of methoxy and dimethyl groups attached to the pyridine ring, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-dimethylpyridin-3-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method utilizes commercially available 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is carried out in the presence of arylboronic acids, palladium catalysts, and suitable solvents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-Methoxy-5-methylpyridin-3-amine
- 4,6-Dimethylpyridin-3-amine
Uniqueness
2-Methoxy-4,6-dimethylpyridin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and dimethyl groups on the pyridine ring differentiates it from other similar compounds and influences its reactivity and applications.
Properties
IUPAC Name |
2-methoxy-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBHNOPERIKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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